While a detailed synthesis protocol for 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile itself wasn't found in the provided literature, a closely related compound, 5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362), which shares the 2-(3,4-dimethoxyphenyl)ethyl moiety, has been synthesized. [] This suggests potential adaptation of similar synthetic strategies for 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. Further research is needed to elucidate a specific and optimized synthesis route.
The primary application of 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile appears to be as a synthetic intermediate in the development of pharmaceutical agents, particularly for cardiovascular diseases. [] This is supported by the existence of patents describing its use in pharmaceutical formulations and sustained-release matrices designed for treating angina and other cardiac disorders. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: